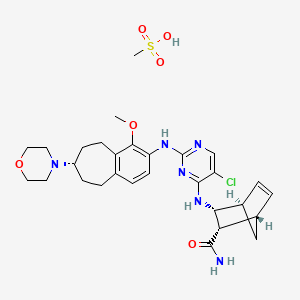
MPC-2130
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MPC-2130 is a broad-acting, apoptosis-inducing, small molecule with potential antineoplastic activity. Although the exact mechanism of action has yet to be fully elucidated, apoptosis inducer this compound exhibits proapoptotic activities in tumor cells, including membrane phosphatidylserine externalization, release of cytochrome C from mitochondria, caspase activation, cell condensation, and DNA fragmentation. In addition, because this agent is not a substrate for several types of multidrug resistance (MDR) ABC superfamily transporters, such as P-glycoprotein 1 (MDR-1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein 1 (BCRP1/ABCG2), it may be useful in treating MDR tumors that express these particular MDR efflux pumps.
Wissenschaftliche Forschungsanwendungen
FDA Regulatory Guidance on Drug Studies
MPC-2130's implications in regulatory practices are noteworthy. The FDA and the Pharmaceutical Research Manufacturers Association conducted dialog sessions to develop standards for preclinical screening of new molecular entities for schedule control actions, integral to every New Drug Application process. This collaboration led to a draft guidance document allowing alternative approaches to study protocol requirements, marking a significant shift in regulatory policies for drug studies. This shift, however, raised concerns about restrictive policies not supported by published data, specifically regarding the mandated use of "extinction" test sessions in drug discrimination studies, as opposed to alternative methodologies like reinforced test sessions (Gauvin, Zimmermann, & Kallman, 2016).
Advances in Magnesium Phosphate Cement (MPC)
Although not directly related to this compound, advancements in Magnesium Phosphate Cement (also abbreviated as MPC) reflect the breadth of scientific research in material sciences. Recent reviews have consolidated crucial outcomes from global research on MPC, focusing on its physio-mechanical behaviors and applications in various fields including bio-materials, pavement crack repair, hazardous waste management, and clinical bio-ceramics. The comprehensive gathering of data from numerous studies underscores the potential of MPC in civil engineering, product development for everyday human use, and biomedical engineering applications (Haque & Chen, 2019).
Pharmacogenetics and Mycophenolic Acid
The study of pharmacogenetics in relation to Mycophenolic Acid (MPA) demonstrates the complex interplay between genetic polymorphisms and drug response, relevant to the broader context of this compound research. A comprehensive review and meta-analysis pinpointed specific genetic polymorphisms significantly associated with the pharmacokinetics and pharmacodynamics of MPA. This finding is pivotal in understanding individual variations in drug response, laying a foundation for personalized medicine and potentially guiding future research on this compound and similar compounds (Na Takuathung, Sakuludomkan, & Koonrungsesomboon, 2021).
Phosphorus-Containing Polymers in Biomedicine
The exploration of phosphorus-containing polymers, particularly for their biocompatibility and resistance to protein adsorption, offers insights into the broad potential of MPC polymers in biomedical applications. The research highlights the significance of 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer due to its biomimetic structure and potential in diverse applications such as dentistry, regenerative medicine, and drug delivery. This underscores the versatility of MPC-based materials and their promising future in the biomedical field (Monge, Canniccioni, Graillot, & Robin, 2011).
Model Predictive Control in Hybrid Electric Vehicles
This compound's influence extends into engineering domains as well, exemplified by the utilization of Model Predictive Control (MPC) in power management strategies for hybrid electric vehicles (HEVs). A comprehensive review of MPC-based strategies highlights their advantages due to inherent merits, including driver behavior prediction for state-of-the-art energy management in HEVs. This intersection of predictive control and vehicle technology illuminates the multifaceted applications of MPC principles across different sectors (Huang, Wang, Khajepour, He, & Ji, 2017).
Eigenschaften
Molekularformel |
C27H30ClN3O2 |
|---|---|
Aussehen |
Solid powder |
Synonyme |
MPC2130; MPC-2130; MPC 2130.; NONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



